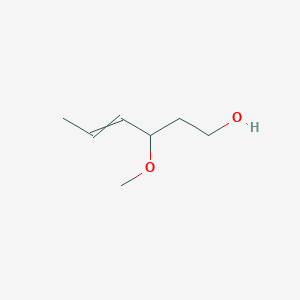

3-Methoxyhex-4-EN-1-OL

Description

3-Methoxyhex-4-EN-1-OL is a six-carbon aliphatic alcohol characterized by a methoxy (-OCH₃) group at position 3, a hydroxyl (-OH) group at position 1, and a double bond at position 4 (C4–C5). This unsaturated alcohol combines polar functional groups with a hydrophobic hydrocarbon chain, making it a versatile intermediate in organic synthesis, particularly for applications in fragrance chemistry, polymer precursors, or chiral building blocks. Its reactivity is influenced by the electron-donating methoxy group and the conjugated double bond, which may enhance stability in acid-catalyzed reactions or cyclization processes .

Properties

CAS No. |

64031-13-6 |

|---|---|

Molecular Formula |

C7H14O2 |

Molecular Weight |

130.18 g/mol |

IUPAC Name |

3-methoxyhex-4-en-1-ol |

InChI |

InChI=1S/C7H14O2/c1-3-4-7(9-2)5-6-8/h3-4,7-8H,5-6H2,1-2H3 |

InChI Key |

VYWJBIXUSJPMLR-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC(CCO)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxyhex-4-EN-1-OL can be synthesized through several methods, including:

Hydroboration-Oxidation: This method involves the hydroboration of 3-methoxy-1-hexene followed by oxidation. The reaction typically uses borane (BH3) or a borane complex in tetrahydrofuran (THF) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH).

Grignard Reaction: Another method involves the reaction of 3-methoxy-1-bromohexane with magnesium in dry ether to form the Grignard reagent, which is then treated with formaldehyde followed by acidic workup to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration-oxidation processes or other catalytic methods that ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxyhex-4-EN-1-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the double bond can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) to form 3-methoxyhexanol.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form corresponding chlorides.

Common Reagents and Conditions:

Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.

Reduction: Hydrogen gas (H2) with Pd/C catalyst.

Substitution: SOCl2 in the presence of pyridine.

Major Products:

Oxidation: 3-Methoxyhex-4-enal or 3-methoxyhexanoic acid.

Reduction: 3-Methoxyhexanol.

Substitution: 3-Methoxyhex-4-en-1-yl chloride.

Scientific Research Applications

3-Methoxyhex-4-EN-1-OL has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of 3-Methoxyhex-4-EN-1-OL depends on its specific application. In chemical reactions, the methoxy and hydroxyl groups play crucial roles in determining the reactivity and selectivity of the compound. The double bond allows for various addition reactions, while the hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions.

Comparison with Similar Compounds

Table 1: Structural Comparison of 3-Methoxyhex-4-EN-1-OL and Related Compounds

| Compound Name | Molecular Formula | Key Functional Groups | Double Bond Position | Notable Substituents |

|---|---|---|---|---|

| This compound | C₇H₁₂O₂ | -OH (C1), -OCH₃ (C3), C=C (C4) | 4 | Linear chain |

| 5,5-Dimethyl-cyclohex-3-en-1-ol | C₈H₁₄O | -OH (C1), C=C (C3) | 3 | Cyclohexene ring, 2 methyl groups |

| 4-(2-Methoxypropan-2-yl)-1-methylcyclohex-1-ene | C₁₁H₁₈O | -OCH₃ (branched), C=C (C1) | 1 | Cyclohexene ring, branched methoxy |

| (1S)-4-methyl-1-[(2S)-6-methylhept-5-en-2-yl]cyclohex-3-en-1-ol | C₁₅H₂₄O | -OH (C1), C=C (C3) | 3 | Cyclohexene ring, chiral centers, methyl/heptenyl groups |

Key Observations :

- Cyclic vs. Linear Structures: Cyclohexenol derivatives (e.g., 5,5-Dimethyl-cyclohex-3-en-1-ol) exhibit rigidity due to their ring systems, whereas this compound’s linear chain offers conformational flexibility, impacting solubility and reactivity .

- In contrast, cyclohexenols with methyl groups (e.g., 5,5-Dimethyl derivative) prioritize steric effects .

Table 2: Reactivity Comparison

| Compound Name | Key Reactions | Catalysts/Conditions | Applications |

|---|---|---|---|

| This compound | Esterification, epoxidation | Acid catalysts (e.g., HCl), LiOH | Chiral synthons, fragrances |

| (E,4R,5S)-4-((2-methoxyethoxy)methoxy)-5-(4-methoxybenzyloxy)hex-2-enoic acid | MEM-protection, hydrolysis | i-Pr₂NEt, MEMCl, LiOH | Glycoconjugate synthesis |

| 2-Methyl-4H-3,1-benzoxazin-4-one | Cyclization with acetyl chloride | Triethylamine, CH₂Cl₂ | Benzoxazinone pharmaceuticals |

Insights :

- Esterification: this compound’s primary alcohol (-OH) can undergo esterification similarly to cyclohexenols, but its linear structure may reduce steric hindrance compared to cyclic analogues .

- Protection Strategies : The MEM (methoxyethoxymethyl) group in ’s compound highlights the utility of methoxy-containing protecting groups, a strategy applicable to this compound for selective functionalization .

Spectroscopic and Physical Properties

Table 3: Spectroscopic Data Comparison

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.